(3-Bromoanilino) acetate
Description
(3-Bromoanilino) acetate, also known as ethyl 2-(3-bromoanilino)-2-oxoacetate (CAS: 69066-31-5), is a brominated aniline derivative with a substituted acetate group. Its IUPAC name is ethyl (3-bromophenyl)aminoacetate, and its structure features a 3-bromoanilino moiety linked to an oxoacetate ester (Figure 1). This compound is synthesized via condensation reactions between 3-bromoaniline and ethyl oxoacetate derivatives under acidic catalysis . It is utilized as a high-purity intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and heterocyclic compounds. Analytical methods such as titration, CHNS elemental analysis, and spectral characterization (NMR, MS) are employed to confirm its purity and structure .
Properties
CAS No. |
114838-63-0 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
(3-bromoanilino) acetate |
InChI |
InChI=1S/C8H8BrNO2/c1-6(11)12-10-8-4-2-3-7(9)5-8/h2-5,10H,1H3 |
InChI Key |
CELOWHWVIPXNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoanilino) acetate typically involves the bromination of aniline derivatives followed by acetylation. One common method is the bromination of aniline to form 3-bromoaniline, which is then reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of phase-transfer catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Bromoanilino) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
(3-Bromoanilino) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromoanilino) acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinazoline-Based Kinase Inhibitors
Compounds like 6,7-dimethoxy-4-(3-bromoanilino)-quinazoline (PD153035) share the 3-bromoanilino group but incorporate a quinazoline core. PD153035 is a reversible EGFR tyrosine kinase inhibitor, with radiolabeled isotopomers (e.g., carbon-11) used in PET imaging for cancer diagnostics .
- Key Differences: PD153035 has a planar quinazoline ring system, enhancing ATP-binding domain interactions, whereas (3-bromoanilino) acetate lacks this rigidity. Applications: PD153035 is used in clinical imaging, while this compound serves as a synthetic precursor .
| Compound | Core Structure | Molecular Weight | Key Application | Reference |
|---|---|---|---|---|
| This compound | Oxoacetate ester | 286.11 g/mol | Pharmaceutical intermediate | |
| PD153035 | Quinazoline | 392.23 g/mol | EGFR kinase imaging |
Pyrimidine and Adamantane Hybrids
4-({[(1s,3R,4s,5S,7s)-4-Aminoadamantan-1-yl]methyl}amino)-2-(3-bromoanilino)pyrimidine-5-carbonitrile (38e) combines a pyrimidine ring with an adamantane group. It exhibits potent PKCθ inhibition (51% yield) and is studied for immunosuppressive therapy .
- Structural Contrasts: The adamantane moiety in 38e enhances lipophilicity and blood-brain barrier penetration, unlike the polar acetate group in this compound. 38e shows higher molecular complexity (MW: 453.14 g/mol) and bioactivity in immune regulation .
Benzothiazolone Derivatives
2-[(3-Bromoanilino)methyl]-1,2-benzothiazol-3(2H)-one integrates a benzothiazolone ring, enabling hydrogen bonding and π-stacking interactions. This compound is used in comparative bioactivity studies, particularly in antimicrobial and anticancer research .
- Functional Comparison: The benzothiazolone core provides a sulfur-containing heterocycle, offering redox activity absent in this compound. Both compounds share the 3-bromoanilino group but differ in electronic properties due to the thiazolone ring .
Pyrazole-Butenone Conjugates
(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one (MW: 412.28 g/mol) features a pyrazole ring fused with a butenone group. Its Z-configuration facilitates hydrogen bonding (N–H⋯O and O–H⋯O), forming S(6) rings critical for crystal packing .
- Crystallographic Data: Space group: P21/c; Cell parameters: a = 8.7065 Å, b = 11.7982 Å, c = 17.5954 Å, β = 101.536° . Dihedral angles between aromatic rings (33.87°) indicate molecular twisting, unlike the planar structure of this compound .
Propanoic and Malonic Acid Derivatives
- N-(3-Bromophenyl)-β-alanine (CAS: 933718-76-4): A propanoic acid derivative with a 3-bromoanilino group. Used in peptide synthesis and as a pharmaceutical intermediate, it offers greater flexibility than the ester-linked acetate analogue .
- 3-(4-Bromoanilino)-3-oxopropanoic acid ethyl ester (CAS: 1131594-24-5): A positional isomer with a 4-bromo substituent. Its malonate ester structure enables diverse nucleophilic reactions, contrasting with the oxoacetate reactivity of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
